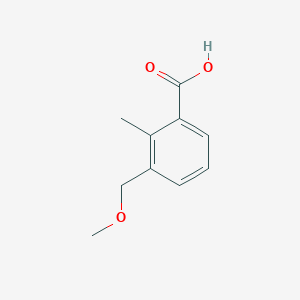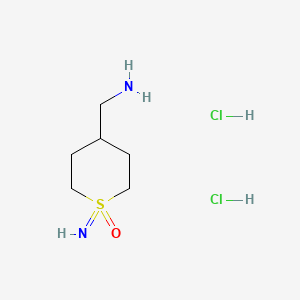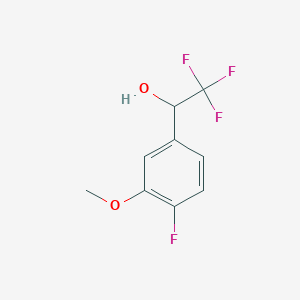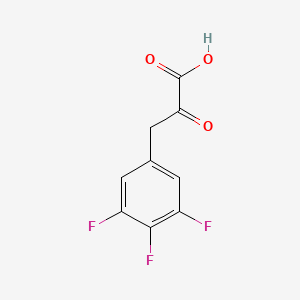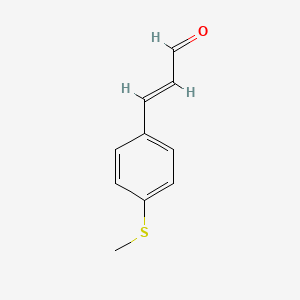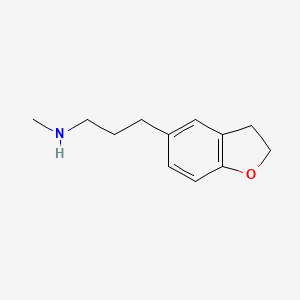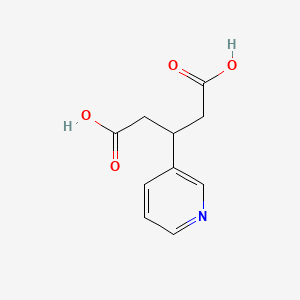![molecular formula C10H9F3N2O B13587945 (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is a compound of interest in various scientific fields due to its unique structure and properties. The presence of the trifluoromethyl group and the diazirinyl moiety makes it particularly useful in photochemical studies and as a photoaffinity label.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the following steps:
Formation of the diazirinyl intermediate: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirinyl intermediate.
Coupling with phenyl group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to ethanol: The final step involves the reduction of the intermediate to form the ethanol derivative using a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and photochemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 1,2,4-triazole-containing scaffolds
- 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine
Uniqueness
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is unique due to its combination of the trifluoromethyl group and the diazirinyl moiety, which provides distinct photochemical properties and reactivity. This makes it particularly valuable in photochemical studies and as a photoaffinity label, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C10H9F3N2O |
|---|---|
Poids moléculaire |
230.19 g/mol |
Nom IUPAC |
(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol |
InChI |
InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m1/s1 |
Clé InChI |
CEFMXEXAGBJWCT-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


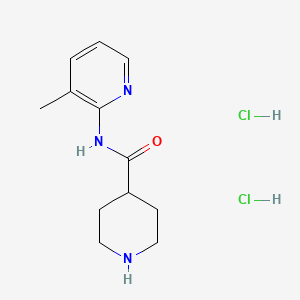
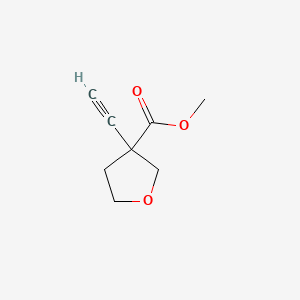

![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
